6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(2-ethoxyphenyl)quinoline with thionyl chloride. The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions.
Hydrolysis: Water or aqueous base is used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in the presence of a base.
Major Products Formed
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major product is the carboxylic acid derivative.
Coupling Reactions: The major products are biaryl derivatives.
Scientific Research Applications
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it valuable in research applications.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
- 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
- 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-amine
Uniqueness
6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring and the presence of the carbonyl chloride group. This combination imparts distinct reactivity and makes it suitable for a wide range of chemical transformations and research applications.
Properties
IUPAC Name |
6-chloro-2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(20)22)13-9-11(19)7-8-15(13)21-16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNLWWDEVDTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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